ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
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Biological Activity
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H23NO5S
- Molecular Weight : 375.46 g/mol
- CAS Number : [not provided in the sources]
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of dimethoxybenzoyl and ethyl carboxylate groups contributes to its pharmacological properties.
Antitumor Activity
Studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopenta[b]thiophene have been shown to induce apoptosis in breast cancer cells (MCF-7) and liver cancer cells (HepG-2) .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 23.2 | Apoptosis induction |
Compound B | HepG-2 | 49.9 | Cell cycle arrest |
This compound | MCF-7 | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insight into the compound's potency.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with similar compounds resulted in G2/M phase arrest, indicating interference with cell cycle progression .
- Inhibition of Oncogenic Pathways : The thienopyrimidine derivatives linked to this compound have been associated with inhibition of key oncogenic signaling pathways such as STAT3 and JAK2 .
Case Studies
Recent research highlighted the synthesis and biological evaluation of various derivatives based on the cyclopenta[b]thiophene scaffold. In one study, a series of compounds were tested for their antitumor efficacy against MCF-7 and HepG-2 cell lines. The most active derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM .
In Vivo Studies
In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in mouse models while improving hematological parameters affected by chemotherapy treatments . These findings underscore the potential of these compounds as adjuncts in cancer therapy.
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-19(22)16-12-6-5-7-15(12)26-18(16)20-17(21)11-8-9-13(23-2)14(10-11)24-3/h8-10H,4-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFHFJQYIKZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.